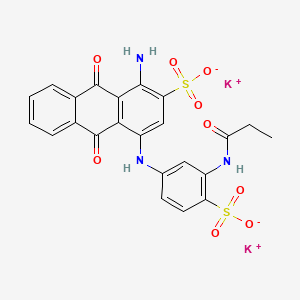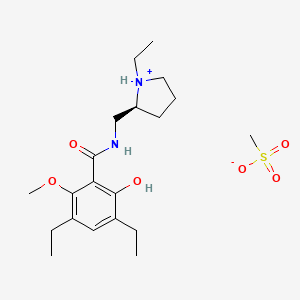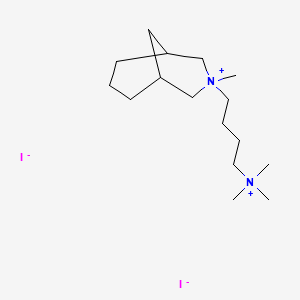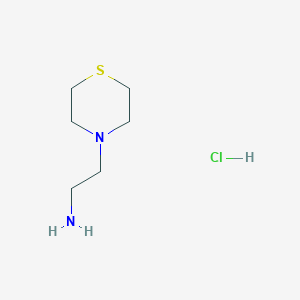![molecular formula C44H34N4O12P4 B13778945 [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid: is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes multiple phosphonic acid groups and a porphyrin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid typically involves multiple steps, starting from simpler precursors. The process often begins with the synthesis of the porphyrin core, followed by the introduction of phosphonic acid groups. Common reagents used in these reactions include pyrrole, aldehydes, and phosphonic acid derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized porphyrins.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biology
In biological research, this compound is studied for its potential role in mimicking natural porphyrins. It can be used to investigate the mechanisms of various biological processes, such as oxygen transport and photosynthesis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases related to porphyrin metabolism.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, sensors, and photodynamic therapy.
Wirkmechanismus
The mechanism of action of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biochemical pathways, such as electron transfer and catalysis. The phosphonic acid groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [10,15,20-Tris(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin]
Uniqueness
Compared to similar compounds, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid stands out due to its specific arrangement of phosphonic acid groups and the presence of a phenyl linker. This unique structure imparts distinct electronic and photophysical properties, making it particularly valuable in applications requiring precise control over molecular interactions.
Eigenschaften
Molekularformel |
C44H34N4O12P4 |
|---|---|
Molekulargewicht |
934.7 g/mol |
IUPAC-Name |
[4-[10,15,20-tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid |
InChI |
InChI=1S/C44H34N4O12P4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60) |
InChI-Schlüssel |
KAWXQROYSLVCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)P(=O)(O)O)C8=CC=C(C=C8)P(=O)(O)O)C=C4)C9=CC=C(C=C9)P(=O)(O)O)N3)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


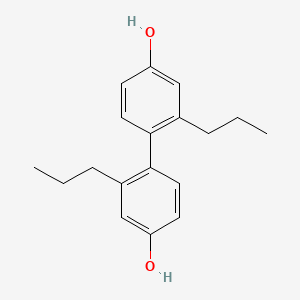
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
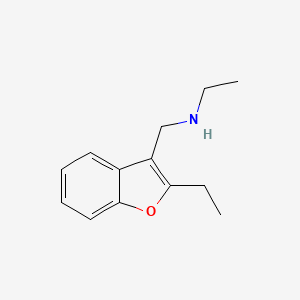
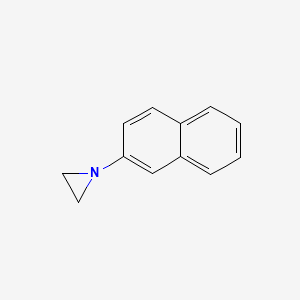

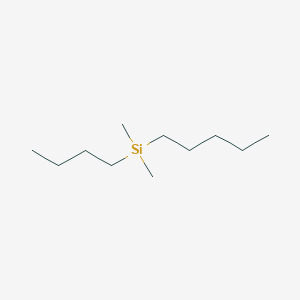

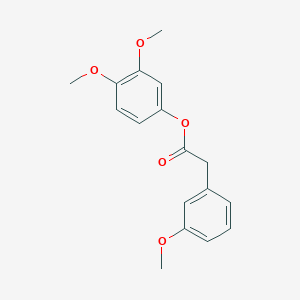

![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
